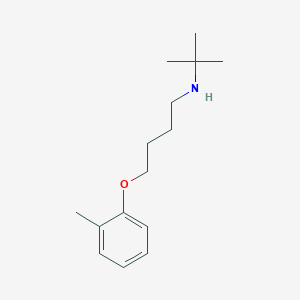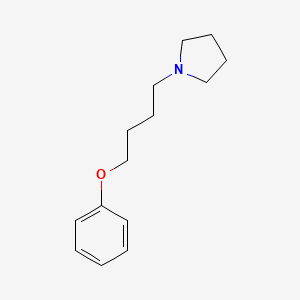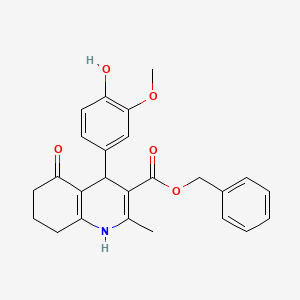![molecular formula C17H24N2O B5182952 4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)
4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMH1 and is a potent inhibitor of BMP (bone morphogenetic protein) signaling.
Wirkmechanismus
DMH1 inhibits BMP signaling by binding to the BMP type I receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of cell differentiation.
Biochemical and Physiological Effects:
DMH1 has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, promotes the differentiation of stem cells, and has potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMH1 in lab experiments is its potency as a BMP inhibitor. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for DMH1 research. One potential application is its use in the treatment of cancer, either alone or in combination with other drugs. Additionally, DMH1 has potential applications in regenerative medicine, particularly in the differentiation of stem cells into neural cells. Further research is needed to fully understand the potential applications of DMH1 in these fields.
Synthesemethoden
The synthesis of DMH1 involves the reaction of 2,6-dimethylphenol with 4-bromobutanol in the presence of potassium carbonate to yield 4-(2,6-dimethylphenoxy)butanol. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of 1,1'-carbonyldiimidazole (CDI) to yield DMH1.
Wissenschaftliche Forschungsanwendungen
DMH1 has been extensively studied in various scientific research fields. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DMH1 has been shown to promote the differentiation of stem cells into neural cells, which has potential applications in regenerative medicine.
Eigenschaften
IUPAC Name |
4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-9-13(2)17(12)20-11-6-5-10-16-14(3)18-19-15(16)4/h7-9H,5-6,10-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXIJNAQRWGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)



![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5182925.png)
![1-[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]-4-ethylpiperazine](/img/structure/B5182930.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5182936.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5182944.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![{2,6-dichloro-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5182949.png)

